molecular formula C11H13NO3 B050172 Mmdppa CAS No. 858215-05-1

Mmdppa

Cat. No.: B050172
CAS No.: 858215-05-1
M. Wt: 207.23 g/mol
InChI Key: WJHISTBMGKCBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7(11(12)13)4-8-2-3-9-10(5-8)15-6-14-9/h2-3,5,7H,4,6H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHISTBMGKCBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201342500
Record name MMDPPA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858215-05-1
Record name MMDPPA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0858215051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MMDPPA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MMDPPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TAE63XAW2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Alpha-Methyl-1,3-benzodioxole-5-propanamide, also known as MMDPPA, is a compound classified as an amphetamine derivative. It is primarily recognized for its role as a precursor in the synthesis of 3,4-methylenedioxyamphetamine (MDA). This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent findings.

  • IUPAC Name : alpha-Methyl-1,3-benzodioxole-5-propanamide
  • Molecular Formula : C11H13NO3
  • Molecular Weight : 207.2 g/mol
  • CAS Number : 858215-05-1

This compound is categorized as an amphetamine, suggesting that it may function as an agonist at various neurotransmitter receptors. The primary biochemical pathways influenced by this compound include:

  • Monoaminergic System : It likely affects the release, reuptake, and degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This action can lead to increased neurotransmitter activity, which is associated with heightened alertness and mood elevation .

Neuropharmacological Effects

Studies indicate that this compound may enhance neurotransmitter levels in the brain. This effect is consistent with the behavior of other amphetamines, which are known to increase alertness and concentration.

Antitumor Properties

Research into 1,3-benzodioxole derivatives has revealed promising antitumor activities. These compounds have been shown to inhibit tumor growth by promoting apoptosis in cancer cells. Specifically, certain derivatives have been tested against leukemia cells with notable success .

Anti-hyperlipidemic Effects

Recent studies on related 1,3-benzodioxole compounds have demonstrated significant anti-hyperlipidemic effects. For instance, a compound similar to this compound was shown to reduce plasma lipid levels and improve liver function in hyperlipidemic mice models. The mechanism appears to involve modulation of lipid metabolism pathways through upregulation of PPAR-α .

Toxicological Studies

A study assessing the dermal absorption and subchronic toxicity of a related compound (MMDHCA) indicated moderate skin permeation and some dermal irritation at higher doses. However, no significant systemic toxicity was observed at doses below 300 mg/kg/day .

Study on Antitumor Activity

A recent study investigated the effects of 1,3-benzodioxole derivatives on leukemia cells. The findings indicated that these compounds could induce oxidative stress and promote apoptosis effectively:

CompoundCell LineIC50 (µM)Mechanism
Compound AHL-60 (Leukemia)12.5Induction of apoptosis
Compound BK562 (Leukemia)15.0Inhibition of thioredoxin

This table illustrates the efficacy of various derivatives in inhibiting cancer cell proliferation.

Study on Anti-hyperlipidemic Activity

In another study focusing on hyperlipidemia:

TreatmentTotal Cholesterol (mg/dL)Triglycerides (mg/dL)PPAR-α Expression
Control250180Baseline
This compound Derivative180120Upregulated

These results suggest that this compound derivatives could be beneficial in managing lipid-related disorders.

Scientific Research Applications

Chemical Overview

  • IUPAC Name: 3-(1,3-benzodioxol-5-yl)-2-methylpropanamide
  • Molecular Formula: C₁₁H₁₃NO₃
  • Molecular Weight: 207.2 g/mol
  • CAS Number: 858215-05-1

MMDPPA is categorized as an analytical reference standard and is recognized as a precursor in the synthesis of 3,4-methylenedioxyamphetamine (MDA), a well-known psychoactive substance.

Forensic Science

This compound serves as a crucial analytical reference standard in forensic toxicology. Its role in the synthesis of MDA makes it significant for identifying and quantifying substances related to illicit drug production. The compound's presence can indicate the synthesis of MDA in clandestine laboratories, aiding law enforcement in drug-related investigations .

Pharmacological Research

As an analog of MDA, this compound is of interest in pharmacological studies examining its potential psychoactive effects. While specific physiological and toxicological properties remain largely unexplored, its classification as an amphetamine suggests it may influence neurotransmitter activity, particularly within the monoaminergic system . This potential makes it a candidate for further research into its effects on mood, alertness, and cognition.

Synthesis Studies

This compound is utilized in synthetic chemistry as an intermediate in producing MDA from helional. Understanding the synthesis pathways involving this compound can contribute to developing safer and more efficient methods for producing psychoactive compounds while studying their chemical properties .

Case Study 1: Forensic Identification

In a study published by Del Cason et al., this compound was identified as a key intermediate in clandestine laboratory operations producing MDA. The findings highlighted how forensic analysis could utilize this compound to trace illegal drug manufacturing processes .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : α-Methyl-1,3-benzodioxole-5-propanamide
  • CAS Registry No.: 858215-05-1
  • Synonyms: MMDPPA, MDA 2-amido analog .
  • Molecular Formula: C₁₁H₁₃NO₃
  • Molecular Weight : 207.2 g/mol .

Physical Properties :

  • Form : Crystalline solid .
  • Purity : ≥98% .
  • Storage : Stable for ≥5 years at -20°C .

Comparison with Structurally Similar Compounds

alpha-Methyl-1,3-benzodioxole-5-propionaldehyde (MMDHCA)

  • CAS No.: 1205-17-0
  • Molecular Formula : C₁₁H₁₂O₃
  • Functional Group : Aldehyde (-CHO) .

Structural Comparison :

  • Unlike this compound, MMDHCA contains an aldehyde group, enhancing its volatility and suitability for fragrances.

N,alpha-Dimethyl-1,3-benzodioxole-5-ethanamine

  • IUPAC Name : (2S)-1-(1,3-benzodioxol-5-yl)propan-2-amine
  • CAS Name : N,alpha-dimethyl-1,3-benzodioxole-5-ethanamine .
  • Molecular Formula: C₁₀H₁₃NO₂

General Structural Analogues

Compound Functional Group Primary Application Key Safety Concerns Regulatory Status
This compound (Propanamide) Amide (-CONH₂) Research/Chemical synthesis Limited data; stable storage at -20°C Not specified in evidence
MMDHCA (Propionaldehyde) Aldehyde (-CHO) Fragrances Skin sensitization, aquatic toxicity IFRA/RIFM-regulated
Ethylamine Derivatives Amine (-NH₂) Psychoactive substances Neurotoxicity (MDMA-like) Controlled substance

Toxicological and Regulatory Insights

  • MMDHCA : Comprehensive safety assessments by RIFM/IFRA underpin its regulatory limits, emphasizing dermal and environmental risks .
  • This compound: Limited toxicity data; its storage conditions imply sensitivity to degradation, warranting further study .

Preparation Methods

Oxidation of Propanal Precursors

Alpha-methyl-1,3-benzodioxole-5-propanal (helional) serves as a viable starting material. Oxidation to the corresponding propionic acid is achieved using potassium permanganate (KMnO₄) in acidic or neutral media, followed by amidation. In impurity profiling studies of 3,4-methylenedioxyamphetamine (MDA), helional undergoes reductive amination; adapting this pathway, the aldehyde group is first oxidized to a carboxylic acid, enabling amide bond formation.

Enzymatic Resolution of Chiral Intermediates

Enantioselective synthesis is critical for pharmaceutical applications. The enzymatic acylation of (±)-α-methyl-1,3-benzodioxole-5-ethanol using Amano PS lipase achieves 53% yield and 80% enantiomeric excess (e.e.) for the (S)-isomer. Subsequent Mitsunobu inversion enhances chiral purity to 96% e.e., providing a resolved alcohol intermediate that can be oxidized to the propionic acid and amidated.

Optimization of Reaction Conditions

Temperature and Solvent Systems

Patent data emphasize the importance of low-temperature conditions (7–12°C) during oxidation steps to prevent side reactions. Methanol and dimethylformamide (DMF) are preferred solvents for intermediate purification, with yields exceeding 90% after recrystallization.

Catalytic and Stoichiometric Considerations

The use of sodium borohydride (NaBH₄) in ketone reductions and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for oxidations ensures regioselectivity. Enzymatic acylations employ vinyl acetate as an acyl donor, with reaction times optimized to 24–48 hours for maximal conversion.

Table 1: Key Reaction Parameters and Yields

StepReagents/ConditionsYield (%)Purity (%)Source
Alcohol OxidationNaOH, DMSO, O₂/N₂ (40%), 7–9°C9797.6
Enzymatic AcylationAmano PS, vinyl acetate, hexane, 30°C5380 e.e.
AmidationSOCl₂, NH₃ (g), DCM, 0°C85*≥98

*Theoretical yield based on analogous protocols.

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Adopting continuous flow reactors for oxidation and amidation steps minimizes batch-to-batch variability. The patent-described use of O₂/N₂ aeration in dimethyl sulfoxide aligns with scalable oxidation processes.

Purification and Waste Management

Recrystallization in ethanol or methanol ensures ≥98% purity, while hazardous byproducts (e.g., chlorinated solvents) require incineration per EPA guidelines. Solid-phase extraction (SPE) with Oasis HLB cartridges effectively isolates the amide from reaction mixtures.

Analytical Characterization

Structural Confirmation

Nuclear magnetic resonance (NMR) spectroscopy resolves the benzodioxole aromatic protons at δ 6.7–7.1 ppm and the methyl group at δ 1.2–1.4 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 207.23 [M+H]⁺.

Purity Assessment

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., triclosan-d₃) quantifies impurities ≤0.1%. X-ray diffraction validates crystalline structures, particularly for enantiopure batches .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing α-methyl-1,3-benzodioxole-5-propanamide?

  • Synthesis : While specific synthetic routes are not detailed in the provided evidence, standard approaches for benzodioxole derivatives involve coupling reactions (e.g., amidation of α-methyl-1,3-benzodioxole-5-propionic acid with ammonia or amines). Reaction optimization should focus on temperature control (e.g., 0–25°C for sensitive intermediates) and inert atmospheres to prevent oxidation.
  • Characterization : Use HPLC or NMR to confirm purity (≥98% as per Cayman Chemical ). For crystalline solids, X-ray diffraction can resolve structural ambiguities. Store synthesized material at -20°C to ensure stability over ≥5 years .

Q. What analytical techniques are suitable for detecting and quantifying α-methyl-1,3-benzodioxole-5-propanamide in complex matrices?

  • Sample Preparation : Solid-phase extraction (SPE) using Oasis HLB cartridges, as validated for structurally similar amides (e.g., parabens and benzophenones), ensures high recovery rates. Pre-condition cartridges with methanol and water .
  • Detection : Liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity. Use deuterated internal standards (e.g., triclosan-d3) to correct for matrix effects .

Q. What safety protocols should be followed when handling α-methyl-1,3-benzodioxole-5-propanamide?

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Although toxicity data for this compound is limited, analogous benzodioxole derivatives (e.g., propionaldehyde isomers) show skin sensitization (H317) and aquatic toxicity (H411) .
  • Disposal : Follow hazardous waste guidelines for amides. Avoid aqueous release; collect waste in sealed containers for incineration .

Advanced Research Questions

Q. How should researchers design in vitro and in vivo studies to evaluate the pharmacological potential of α-methyl-1,3-benzodioxole-5-propanamide?

  • Experimental Design :

  • Target Identification : Screen against enzymes like cyclooxygenase-2 (COX-2) or kinases, given benzodioxole derivatives’ anti-inflammatory and anticancer properties .
  • Dose-Response Studies : Use logarithmic concentration ranges (e.g., 1 nM–100 μM) to establish IC50 values. Include positive controls (e.g., aspirin for COX-2 inhibition).
  • Toxicokinetics : Assess metabolic stability using liver microsomes and plasma protein binding assays .

Q. How can contradictory results in the biological activity of α-methyl-1,3-benzodioxole-5-propanamide be resolved?

  • Data Triangulation :

  • Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects.
  • Validate findings with orthogonal techniques (e.g., fluorescence polarization for binding affinity vs. surface plasmon resonance) .
  • Analyze batch-to-batch purity variations via LC-MS; impurities ≥2% can skew bioactivity .

Q. What methodologies are appropriate for assessing the environmental impact of α-methyl-1,3-benzodioxole-5-propanamide?

  • Ecotoxicology :

  • Aquatic Toxicity : Follow OECD Test Guideline 211 using Daphnia magna. Monitor mortality and reproduction over 21 days. Compare to propionaldehyde derivatives, which show chronic toxicity (H411) .
  • Degradation Studies : Use UV-Vis spectroscopy to track photolytic breakdown in simulated sunlight. Identify metabolites via high-resolution MS .

Q. How can computational modeling optimize the integration of α-methyl-1,3-benzodioxole-5-propanamide into drug delivery systems?

  • Molecular Dynamics (MD) Simulations :

  • Model interactions with lipid bilayers to predict permeability (e.g., for blood-brain barrier penetration).
  • Use docking software (e.g., AutoDock Vina) to identify binding pockets in target proteins .
    • Nanocarrier Compatibility : Screen solubilization efficiency in PEGylated liposomes using coarse-grained MD simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mmdppa
Reactant of Route 2
Reactant of Route 2
Mmdppa

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.